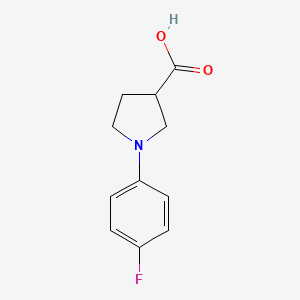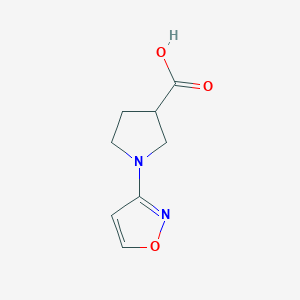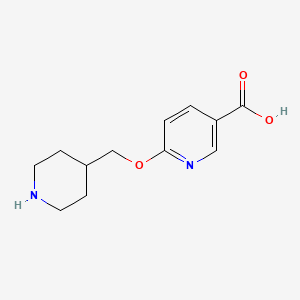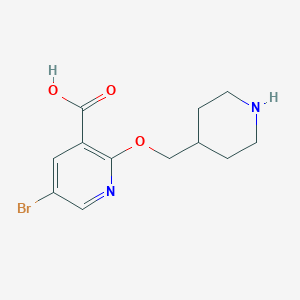
Methyl 2-(methylamino)-5-nitronicotinate
Descripción general
Descripción
Methyl 2-(methylamino)-5-nitronicotinate (M2N5N) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a nitronate ester, which is a type of organic compound that contains a nitro group, an oxygen atom, and a carbon-carbon double bond. M2N5N is a colorless solid that has a melting point of 116-118°C and a boiling point of 253-255°C. It is insoluble in water, but soluble in most organic solvents.
Aplicaciones Científicas De Investigación
Anticoccidial Agents
Methyl 2-(methylamino)-5-nitronicotinate and its analogues have been studied for their anticoccidial activity. Specifically, the compound and its analogues like 2-methyl-5-nitronicotinamide demonstrated significant activity against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977). Another study also examined nitropyridinecarboxamides, isomers of 5-nitronicotinamide, and their derivatives for similar anticoccidial activity (Morisawa, Kataoka, & Kitano, 1977).
Analysis of Electronic Absorption Spectra
The electronic absorption spectra of derivatives of 2-(N-methylamino)-picolines, which include compounds similar to Methyl 2-(methylamino)-5-nitronicotinate, have been studied in various solvents. These studies help understand the effects of solvent and substitution on the electronic properties of these compounds (Lorenc, 2005).
Pharmacological Activity
The pharmacological properties of related compounds, such as methylone (2-methylamino-1-[3,4-methylenedioxyphenyl]propan-1-one) and its derivatives, have been investigated in the context of psychostimulant properties. Although these studies are more focused on clinical effects and intoxication, they provide insights into the chemical behavior and potential applications of similar methylamino-nitronicotinate compounds (Shimizu et al., 2007).
Spin Trapping and Electron Paramagnetic Resonance
Research involving beta-cyclodextrin-cyclic nitrone conjugate, similar in structure to Methyl 2-(methylamino)-5-nitronicotinate, has been conducted for its application in spin trapping using electron paramagnetic resonance (EPR) spectroscopy. This is important for identifying transient radicals in chemical and biological systems (Han, Tuccio, Lauricella, & Villamena, 2008).
Neuroprotective Drug Potential
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound structurally related to Methyl 2-(methylamino)-5-nitronicotinate, has been studied as a potential neuroprotective drug. Research involving radiolabeling and biodistribution of this compound has been conducted to understand its potential in crossing the blood-brain barrier and accumulation in brain regions (Yu et al., 2003).
Propiedades
IUPAC Name |
methyl 2-(methylamino)-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9-7-6(8(12)15-2)3-5(4-10-7)11(13)14/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZBLXXWGQTRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)-5-nitronicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)


![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)





